Boc-6-Ahx-OSu
Overview
Description
Boc-6-Ahx-OSu: , also known as 6-(tert-Butoxycarbonylamino)hexanoic acid N-succinimidyl ester, is a chemical compound widely used in peptide synthesis. It is a derivative of hexanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as a succinimidyl ester. This compound is particularly useful in solid-phase peptide synthesis due to its stability and reactivity.
Mechanism of Action
Target of Action
Boc-6-Ahx-OSu, also known as t-Boc-aminocaproic-N-hydroxysuccinimide, is a compound used in peptide synthesis . Its primary targets are the amino groups in peptides and proteins . The role of these targets is to provide a site for the compound to bind and exert its effects.
Mode of Action
This compound interacts with its targets by forming a covalent bond with the amino groups in peptides and proteins . This results in the modification of these molecules, which can lead to changes in their structure and function.
Biochemical Pathways
It is known that the compound plays a role in the process of peptide synthesis . This can have downstream effects on various biological processes, including protein expression and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-6-Ahx-OSu typically involves the following steps:
Protection of the Amino Group: The amino group of 6-aminohexanoic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Boc-6-aminohexanoic acid.
Activation of the Carboxyl Group: The carboxyl group of Boc-6-aminohexanoic acid is then activated by reacting it with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Boc-6-Ahx-OSu primarily undergoes nucleophilic substitution reactions due to the presence of the activated ester group. The Boc group can also be removed under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines or alcohols to form amides or esters, respectively. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Deprotection: The Boc group can be removed by treating the compound with trifluoroacetic acid (TFA) in the presence of a scavenger like water or anisole.
Major Products:
Amides and Esters: The reaction with nucleophiles results in the formation of amides or esters.
Deprotected Amino Acids: The removal of the Boc group yields the free amino acid derivative.
Scientific Research Applications
Chemistry: Boc-6-Ahx-OSu is extensively used in the synthesis of peptides and proteins. It serves as a linker for attaching various functional groups or labels to peptides, facilitating the study of protein-protein interactions and enzyme activities.
Biology: In biological research, this compound is used to modify peptides and proteins for various applications, including the development of fluorescent probes and affinity tags. These modified peptides can be used to study cellular processes and protein localization.
Medicine: this compound is employed in the development of peptide-based therapeutics. It is used to synthesize peptide drugs with improved stability and bioavailability. Additionally, it is used in the preparation of peptide vaccines and diagnostic agents.
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins. It is also used in the production of peptide-based materials for various applications, including drug delivery systems and biomaterials.
Comparison with Similar Compounds
Boc-Gly-OSu (N-tert-Butoxycarbonylglycine N-succinimidyl ester): Similar to Boc-6-Ahx-OSu, this compound is used in peptide synthesis but has a glycine backbone instead of a hexanoic acid backbone.
Boc-Phe-OSu (N-tert-Butoxycarbonylphenylalanine N-succinimidyl ester): This compound has a phenylalanine backbone and is used in the synthesis of peptides containing phenylalanine residues.
Boc-Pro-OSu (N-tert-Butoxycarbonylproline N-succinimidyl ester): This compound has a proline backbone and is used in the synthesis of peptides containing proline residues.
Uniqueness: this compound is unique due to its hexanoic acid backbone, which provides flexibility and spacing in peptide chains. This makes it particularly useful in the synthesis of longer peptides and proteins, where the spacing between amino acids is crucial for proper folding and function.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-15(2,3)22-14(21)16-10-6-4-5-7-13(20)23-17-11(18)8-9-12(17)19/h4-10H2,1-3H3,(H,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJPSIQEEXOQLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408058 | |
Record name | Boc-6-Ahx-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51513-80-5 | |
Record name | Boc-6-Ahx-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-6-Ahx-OSu | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.